Absolute Stereochemical Identity and Chiral Purity
(S)-Ciglitazone (CAS 96207-23-7) is defined by a single stereocenter at the C-5 position of the thiazolidinedione ring with absolute (S)-configuration, as confirmed by X-ray crystallographic correlation [1]. In contrast, racemic ciglitazone (CAS 74772-77-3) is an equimolar mixture of (S)- and (R)-enantiomers (CAS 96207-24-8). The prototypical separation and asymmetric transformation study by Sohda et al. (1984) achieved optical resolution of the racemate using optically active 1-phenylethylamines, yielding the individual enantiomer salts in up to quantitative yields with optical purities determined by NMR [2]. The UNII registry distinguishes the (S)-enantiomer (2IHS330CY9) from the racemate, with relationship annotation RACEMATE -> ENANTIOMER, confirming its distinct regulatory and scientific identity [3].
| Evidence Dimension | Stereochemical identity and defined enantiomeric composition |
|---|---|
| Target Compound Data | (S)-Ciglitazone: 100% (S)-enantiomer, 1 defined stereocenter / 1, absolute stereochemistry confirmed |
| Comparator Or Baseline | Racemic ciglitazone (CAS 74772-77-3): ~50:50 mixture of (S)- and (R)-enantiomers, stereochemical composition potentially variable due to C-5 proton lability |
| Quantified Difference | Defined single enantiomer vs. undefined racemic mixture; Sohda et al. (1984) confirmed optical isomers show essentially the same antidiabetic and hypolipidemic activities, so the differentiation is stereochemical purity rather than potency |
| Conditions | Optical resolution via asymmetric transformation with (-)- and (+)-1-phenylethylamine in ethyl acetate; optical purity determined by NMR; absolute configuration confirmed chemically |
Why This Matters
For chiral analytical method development (e.g., HPLC chiral stationary phase validation), stereochemistry-defined structural biology (e.g., co-crystallization with PPARγ LBD), and pharmacological studies requiring elimination of enantiomeric cross-contamination as a confounding variable, the defined single-enantiomer form is essential and cannot be substituted by the racemate.
- [1] Shang J, Mosure SA, Zheng J, Brust R, Bass J, Nichols A, Solt LA, Griffin PR, Kojetin DJ. Crystal structure of human PPARγ ligand binding domain in complex with ciglitazone. PDB: 6O68. Proc Natl Acad Sci U S A. 2019;116(44):22179–22188. View Source
- [2] Sohda T, Mizuno K, Kawamatsu Y. Studies on antidiabetic agents. VI. Asymmetric transformation of (±)-5-[4-(1-methylcyclohexylmethoxy)benzyl]-2,4-thiazolidinedione (ciglitazone) with optically active 1-phenylethylamines. Chem Pharm Bull. 1984;32(11):4460-4465. View Source
- [3] NCATS Inxight Drugs. Ciglitazone, (S)-. UNII: 2IHS330CY9. Relationship: RACEMATE -> ENANTIOMER. Defined Stereocenters: 1/1. View Source
